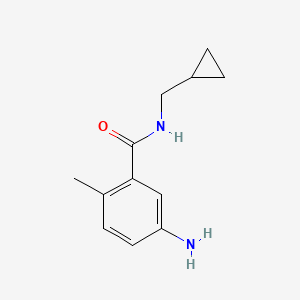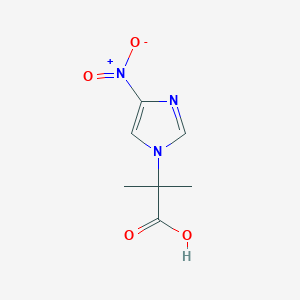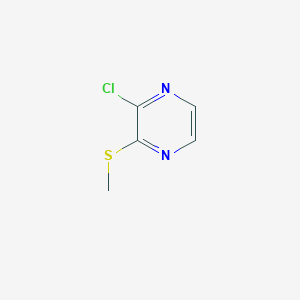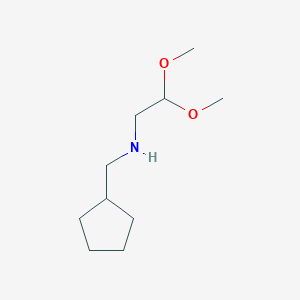
1-(Methylsulfonyl)cyclopropanecarbonitrile
Descripción general
Descripción
1-(Methylsulfonyl)cyclopropanecarbonitrile is a chemical compound with the molecular formula C5H7NO2S and a molecular weight of 145.1796 g/mol . It is used in laboratory chemicals and the manufacture of chemical compounds .
Synthesis Analysis
The synthesis of this compound involves a series of chemical reactions . The detailed synthesis process is not available in the search results. For a comprehensive synthesis analysis, it would be best to refer to specific scientific literature or databases that provide detailed synthesis procedures for this compound.Molecular Structure Analysis
The molecular structure of this compound consists of a cyclopropane ring with a carbonitrile group and a methylsulfonyl group attached . The exact structure can be viewed in chemical databases or software that can render the structure based on its molecular formula.Physical And Chemical Properties Analysis
This compound has a boiling point of approximately 393.9±21.0 °C . Other physical and chemical properties like melting point, density, and toxicity information can be found in chemical databases .Aplicaciones Científicas De Investigación
Functionalization of Cyclopropane Derivatives
Research by Kopp et al. (2005) discusses the stereoselective functionalization of cyclopropane derivatives, which includes compounds like 1-(Methylsulfonyl)cyclopropanecarbonitrile. Their study highlights the use of bromine/magnesium and sulfoxide/magnesium exchange reactions in creating quaternary centers through sequential Br/Mg- and sulfoxide/Mg-exchange processes (Kopp et al., 2005).
Synthesis of Cyclic Ketones
Ogura et al. (1984) explored the cyclization of certain alkanes with methyl methylthiomethyl sulfoxide, relevant to the study of this compound. This process leads to the formation of various cyclic ketones, demonstrating the potential of these compounds in synthesizing cycloalkanones (Ogura et al., 1984).
Nucleophilic Substitutions in Pyrimidines
Volovenko and Blyumin (2000) investigated the reaction of certain nitriles, including those related to this compound, with 5-chloropyrimidines. This study is significant for understanding the synthesis and properties of condensed pyridopyrimidines, showcasing the versatility of these compounds in organic synthesis (Volovenko & Blyumin, 2000).
Study of α-Sulfonyl Carbanions
Raabe, Gais, and Fleischhauer (1996) conducted an ab initio study of the effect of fluorination on the structure and configurational stability of α-sulfonyl carbanions, such as those derived from this compound. Their research provides valuable insights into the molecular structure and stability of these compounds, which are crucial for various synthetic applications (Raabe et al., 1996).
Encapsulation for Horticultural Preservation
Zhang et al. (2011) explored the encapsulation of 1-Methylcyclopropene, a related compound, using cucurbit[6]uril for the preservation of horticultural products. This research illustrates the potential use of cyclopropane derivatives in improving the shelf life and quality of agricultural produce (Zhang et al., 2011).
Safety and Hazards
The safety data sheet for 1-(Methylsulfonyl)cyclopropanecarbonitrile indicates that it is toxic if swallowed, in contact with skin, or if inhaled . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to handle this compound with appropriate safety measures, including wearing protective gloves, eye protection, and face protection .
Propiedades
IUPAC Name |
1-methylsulfonylcyclopropane-1-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO2S/c1-9(7,8)5(4-6)2-3-5/h2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRLGBOYPWRGXFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1(CC1)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![1-[(4-Bromothiophen-2-yl)methyl]pyrrolidine](/img/structure/B3093757.png)

![1-Bromo-4-[2-(2-ethoxyethoxy)ethoxy]benzene](/img/structure/B3093765.png)
![2-[(5-Fluoropyridin-2-yl)amino]ethan-1-ol](/img/structure/B3093772.png)

